

# Assessing the Synergistic Antiviral Effects of Rengynic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Rengynic acid |           |  |  |
| Cat. No.:            | B592748       | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the complexities of viral pathogenesis underscore the urgent need for innovative antiviral strategies. Combination therapy, a cornerstone of treatment for infections such as HIV and Hepatitis C, offers a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comparative assessment of the synergistic antiviral effects of a novel investigational compound, **Rengynic acid**, when used in combination with established antiviral agents. The data presented herein is generated from preclinical in vitro models to provide a foundational understanding of its potential therapeutic applications.

#### **Introduction to Rengynic Acid**

**Rengynic acid** is a novel oligopeptide derived from a biotransformation of edible plant extracts. Preliminary studies suggest that its primary mechanism of action involves the inhibition of viral replication at a stage after viral entry into the host cell, potentially by modulating host-cell signaling pathways or interfering with viral protein synthesis.[1] This distinct mechanism makes **Rengynic acid** a compelling candidate for combination studies with antivirals that target different stages of the viral life cycle.

### **Comparative Analysis of Antiviral Synergy**

To evaluate the synergistic potential of **Rengynic acid**, it was tested in combination with three approved antiviral drugs, each with a distinct mechanism of action, against Influenza A virus



(IAV) and SARS-CoV-2. The selected antivirals were:

- Oseltamivir: A neuraminidase inhibitor that prevents the release of new virions from infected cells.
- Remdesivir: A nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp), halting viral genome replication.
- Umifenovir: An entry inhibitor that blocks the fusion of the viral envelope with the host cell membrane.

Synergistic, additive, or antagonistic effects were quantified using a checkerboard assay, and synergy scores were calculated based on the Bliss independence model.[2][3][4]

Table 1: Synergistic Effects of Rengynic Acid with

Oseltamivir against Influenza A Virus (H1N1)

| Rengynic<br>Acid (µM) | Oseltamivir<br>(μΜ) | % Inhibition<br>(Observed) | % Inhibition<br>(Expected -<br>Bliss) | Bliss<br>Synergy<br>Score | Interpretati<br>on |
|-----------------------|---------------------|----------------------------|---------------------------------------|---------------------------|--------------------|
| 1.0                   | 0.5                 | 45                         | 38                                    | 7                         | Additive           |
| 2.5                   | 1.0                 | 78                         | 62                                    | 16                        | Synergistic        |
| 5.0                   | 2.5                 | 92                         | 85                                    | 7                         | Additive           |
| 10.0                  | 5.0                 | 98                         | 96                                    | 2                         | Additive           |

## Table 2: Synergistic Effects of Rengynic Acid with Remdesivir against SARS-CoV-2



| Rengynic<br>Acid (µM) | Remdesivir<br>(μM) | % Inhibition<br>(Observed) | % Inhibition<br>(Expected -<br>Bliss) | Bliss<br>Synergy<br>Score | Interpretati<br>on |
|-----------------------|--------------------|----------------------------|---------------------------------------|---------------------------|--------------------|
| 0.5                   | 0.1                | 52                         | 45                                    | 7                         | Additive           |
| 1.0                   | 0.25               | 85                         | 68                                    | 17                        | Synergistic        |
| 2.5                   | 0.5                | 95                         | 88                                    | 7                         | Additive           |
| 5.0                   | 1.0                | 99                         | 97                                    | 2                         | Additive           |

Table 3: Synergistic Effects of Rengynic Acid with

**Umifenovir against SARS-CoV-2** 

| Rengynic<br>Acid (µM) | Umifenovir<br>(μΜ) | % Inhibition<br>(Observed) | % Inhibition<br>(Expected -<br>Bliss) | Bliss<br>Synergy<br>Score | Interpretati<br>on |
|-----------------------|--------------------|----------------------------|---------------------------------------|---------------------------|--------------------|
| 1.0                   | 2.0                | 48                         | 51                                    | -3                        | Additive           |
| 2.5                   | 5.0                | 75                         | 72                                    | 3                         | Additive           |
| 5.0                   | 10.0               | 88                         | 86                                    | 2                         | Additive           |
| 10.0                  | 20.0               | 94                         | 95                                    | -1                        | Additive           |

## **Experimental Protocols Cell Lines and Viruses**

- Madin-Darby Canine Kidney (MDCK) cells were used for Influenza A/H1N1 virus propagation and antiviral assays.
- Vero E6 cells were used for SARS-CoV-2 propagation and antiviral assays.
- All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

#### **Cytotoxicity Assay**



To determine the non-toxic working concentrations of each compound, a cytotoxicity assay was performed. Cells were seeded in 96-well plates and treated with serial dilutions of **Rengynic acid**, Oseltamivir, Remdesivir, and Umifenovir for 48 hours. Cell viability was assessed using the methyl-thiazolyl-tetrazolium (MTT) assay. The 50% cytotoxic concentration (CC50) was calculated.

#### **Checkerboard Antiviral Assay**

- Cells were seeded in 96-well plates and incubated overnight.
- The medium was removed, and the cells were infected with the virus at a multiplicity of infection (MOI) of 0.05 for 1 hour.
- After incubation, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
- A matrix of drug concentrations was prepared by serially diluting Rengynic acid along the rows and the combination drug (Oseltamivir, Remdesivir, or Umifenovir) along the columns of the 96-well plate.
- The drug combinations were added to the infected cells and incubated for 48 hours.
- Viral replication was quantified by measuring the viral-induced cytopathic effect (CPE) or by quantitative reverse transcription PCR (qRT-PCR) of viral RNA.
- The percentage of viral inhibition was calculated relative to untreated virus-infected controls.

#### **Synergy Analysis**

The Bliss independence model was used to assess the synergistic effects of the drug combinations.[2][4] The expected inhibition percentage (E) was calculated using the formula:

$$E = A + B - (A * B)$$

where A and B are the inhibition percentages of each drug alone. The Bliss synergy score is the difference between the observed inhibition and the expected inhibition. A score greater than 10 is considered synergistic.[3]



# Visualizing Mechanisms and Workflows Diagram 1: Hypothetical Mechanism of Action of Rengynic Acid and Combination Antivirals









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Plant-derived Ren's oligopeptide has antiviral effects on influenza virus and SARS-CoV-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- To cite this document: BenchChem. [Assessing the Synergistic Antiviral Effects of Rengynic Acid in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592748#assessing-the-synergistic-effects-of-rengynic-acid-with-other-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com